2-(4-tert-butylphenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide
Description
This compound features a central acetamide scaffold with two key substituents:
- 4-tert-Butylphenoxy group: A lipophilic aromatic moiety that enhances membrane permeability and metabolic stability.
The tert-butyl group improves steric hindrance, reducing enzymatic degradation, while the thiophene heterocycle may engage in hydrogen bonding or hydrophobic interactions in biological targets .
Properties
IUPAC Name |
2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-25(2,3)19-8-12-21(13-9-19)30-17-24(29)27-20-10-6-18(7-11-20)15-23(28)26-16-22-5-4-14-31-22/h4-14H,15-17H2,1-3H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOSOVUAIFTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-tert-butylphenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential applications in medicine.
Molecular Characteristics:
- Molecular Formula: C20H23N3O2S
- Molecular Weight: 369.5 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3
Synthesis
The synthesis of this compound typically involves several steps, starting with the preparation of intermediates. A common route includes:
- Condensation Reaction: 4-tert-butylphenol reacts with an acylating agent to form an intermediate.
- Coupling Reaction: The intermediate is then reacted with 1-(thiophen-2-ylmethyl)-1H-pyrazole-5-amine under controlled conditions to yield the final product.
Anticancer Activity
Research has indicated that compounds similar in structure to This compound exhibit significant anticancer properties. For instance, studies on related acetamides have shown their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and inhibition of DNA synthesis .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases (AChE and BChE): These enzymes are crucial for neurotransmitter regulation. Compounds with similar structures have shown varying degrees of inhibition, with IC50 values ranging from 15.2 to 34.2 µM against AChE, indicating potential for treating neurodegenerative diseases .
Antioxidant Activity
The antioxidant potential of related compounds has been assessed through various assays, demonstrating their ability to scavenge free radicals and protect cellular components from oxidative stress. This activity is vital for preventing cellular damage that can lead to chronic diseases.
Study 1: Anticancer Mechanism Investigation
A study focused on thiazole derivatives similar to the target compound found that specific structural modifications could enhance anticancer activity by directing tumor cells towards apoptosis. The study utilized MTT assays and acridine orange staining methods to evaluate cell viability and apoptosis induction .
Study 2: Enzyme Inhibition Profile
Another study evaluated a series of phenoxyacetamide derivatives for their enzyme inhibition capabilities. The results indicated that modifications in the phenoxy group significantly affected the inhibitory potency against cholinesterases, suggesting that the structural features of This compound could be optimized for enhanced biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Lipophilicity: The 4-tert-butylphenoxy group increases logP values compared to analogs with sulfonamide or sulfonyl groups (e.g., ).
Key Observations :
- Amide Coupling : Bromoacetyl bromide is a common reagent for introducing the acetamide core, with yields >50% achievable under optimized conditions .
- Steric Effects : Bulky substituents (e.g., tert-butyl) may reduce yields compared to simpler analogs (e.g., ’s 82% vs. ’s 77%).
Pharmacological and Physicochemical Properties
Table 3: Comparative Physicochemical Data
*Calculated using fragment-based methods.
Key Observations :
- logP Trends : The tert-butyl group elevates logP, reducing aqueous solubility but improving membrane permeability.
- Biological Performance : Compounds with sulfonamide/sulfonyl groups (e.g., ) may exhibit better solubility but lower bioavailability than the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
